5-Bromo-2-cyclopropylmethoxy-4-methyl-pyridine
Overview
Description
5-Bromo-2-cyclopropylmethoxy-4-methyl-pyridine is a heterocyclic organic compound with the molecular formula C10H12BrNO and a molecular weight of 242.12 g/mol . This compound features a pyridine ring substituted with a bromine atom at the 5-position, a cyclopropylmethoxy group at the 2-position, and a methyl group at the 4-position. It is primarily used as a reagent in organic synthesis due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyclopropylmethoxy-4-methyl-pyridine typically involves the reaction of 2-cyclopropylmethoxy-4-methylpyridine with bromine in the presence of a suitable catalyst. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and ensure selective bromination at the 5-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-cyclopropylmethoxy-4-methyl-pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the pyridine ring or other substituents.
Common Reagents and Conditions
Substitution: Palladium-catalyzed Suzuki-Miyaura coupling reactions with arylboronic acids.
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various aryl-substituted pyridine derivatives .
Scientific Research Applications
5-Bromo-2-cyclopropylmethoxy-4-methyl-pyridine is used in diverse scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor modulators.
Industry: Used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Bromo-2-cyclopropylmethoxy-4-methyl-pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methoxypyridine
- 5-Bromo-2-methyl-2-pentene
- 5-Bromo-2-(cyclopropylmethoxy)pyridine
Uniqueness
5-Bromo-2-cyclopropylmethoxy-4-methyl-pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized organic compounds and in various research applications .
Properties
IUPAC Name |
5-bromo-2-(cyclopropylmethoxy)-4-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7-4-10(12-5-9(7)11)13-6-8-2-3-8/h4-5,8H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGJYIVZISHNQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)OCC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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